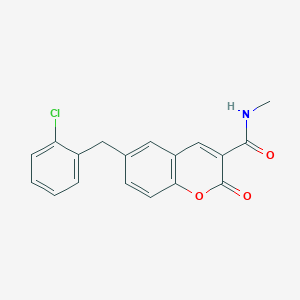![molecular formula C17H15NO5 B5836906 3-{[4-(acetyloxy)benzoyl]amino}-2-methylbenzoic acid CAS No. 5743-03-3](/img/structure/B5836906.png)
3-{[4-(acetyloxy)benzoyl]amino}-2-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[4-(acetyloxy)benzoyl]amino}-2-methylbenzoic acid, also known as aspirin, is a widely used nonsteroidal anti-inflammatory drug (NSAID) that has been used for over a century to treat pain, fever, and inflammation. Aspirin is also used for its antiplatelet effect, which reduces the risk of heart attack and stroke.
Aplicaciones Científicas De Investigación
Aspirin has been extensively studied for its therapeutic effects in various diseases, including cancer, cardiovascular disease, and Alzheimer's disease. Aspirin has been shown to inhibit the growth of cancer cells and reduce the risk of cancer recurrence. It also reduces the risk of cardiovascular events, such as heart attack and stroke, by inhibiting platelet aggregation. Aspirin has also been studied for its potential use in the prevention and treatment of Alzheimer's disease.
Mecanismo De Acción
Aspirin works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever. Aspirin irreversibly acetylates a serine residue in the active site of COX enzymes, leading to inhibition of enzyme activity. Aspirin also inhibits the activity of platelets by irreversibly acetylating platelet cyclooxygenase, leading to a decrease in platelet aggregation.
Biochemical and Physiological Effects:
Aspirin has several biochemical and physiological effects, including anti-inflammatory, analgesic, antipyretic, and antiplatelet effects. Aspirin also has antioxidant properties and has been shown to reduce oxidative stress in various diseases. Aspirin has been shown to have a protective effect on the endothelium, which is the inner lining of blood vessels, by improving endothelial function and reducing inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Aspirin has several advantages for lab experiments, including its low cost, availability, and ease of synthesis. Aspirin is also stable and has a long shelf life. However, 3-{[4-(acetyloxy)benzoyl]amino}-2-methylbenzoic acid has some limitations, including its low solubility in water and its potential to hydrolyze in basic solutions.
Direcciones Futuras
There are several future directions for 3-{[4-(acetyloxy)benzoyl]amino}-2-methylbenzoic acid research, including the development of new 3-{[4-(acetyloxy)benzoyl]amino}-2-methylbenzoic acid derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Aspirin is also being studied for its potential use in the treatment of COVID-19, as it has been shown to reduce inflammation and improve endothelial function, which are important in the pathogenesis of COVID-19. Aspirin is also being studied for its potential use in the prevention and treatment of other diseases, such as diabetes, obesity, and neurodegenerative diseases.
Métodos De Síntesis
Aspirin is synthesized by the esterification of salicylic acid with acetic anhydride in the presence of a catalyst, such as sulfuric acid. The reaction produces 3-{[4-(acetyloxy)benzoyl]amino}-2-methylbenzoic acid and acetic acid as byproducts. The crude 3-{[4-(acetyloxy)benzoyl]amino}-2-methylbenzoic acid is then purified by recrystallization in a solvent, such as ethanol or water.
Propiedades
IUPAC Name |
3-[(4-acetyloxybenzoyl)amino]-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-10-14(17(21)22)4-3-5-15(10)18-16(20)12-6-8-13(9-7-12)23-11(2)19/h3-9H,1-2H3,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAILLNNWIAAJFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)OC(=O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357847 |
Source


|
| Record name | STK156237 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5743-03-3 |
Source


|
| Record name | STK156237 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(dimethylamino)phenyl]isonicotinamide](/img/structure/B5836848.png)
![1'-benzyl-1,4-dihydrospiro[3,1-benzoxazine-2,4'-piperidine]](/img/structure/B5836859.png)
![N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5836873.png)
![ethyl 3-{[3-(4-methoxyphenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5836879.png)





![2-(trifluoromethyl)benzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5836925.png)

![2-[2-(4H-1,2,4-triazol-3-ylthio)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5836944.png)